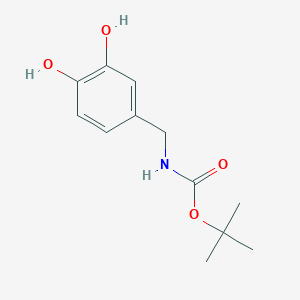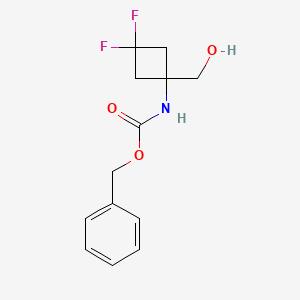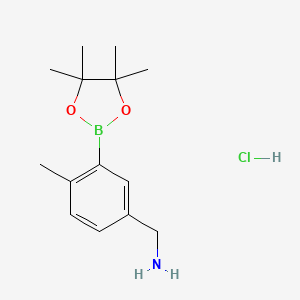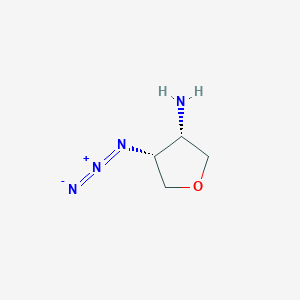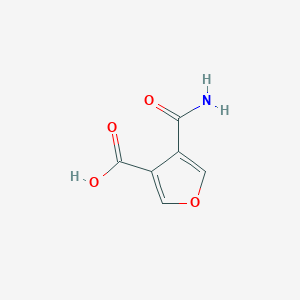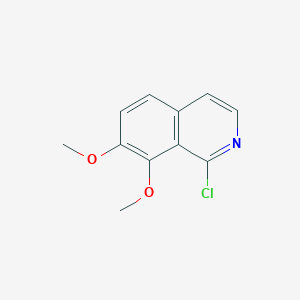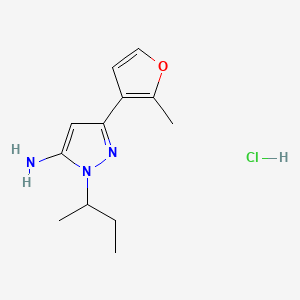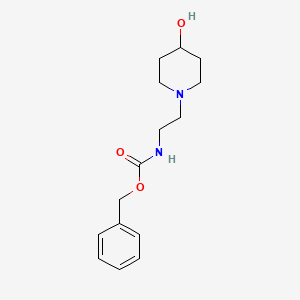
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyl group and the carbamate moiety makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-hydroxypiperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl (2-(4-oxopiperidin-1-yl)ethyl)carbamate.
Reduction: Formation of benzyl (2-(4-aminopiperidin-1-yl)ethyl)carbamate.
Substitution: Formation of various substituted benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is not well-documented. compounds with similar structures often interact with enzymes or receptors in biological systems. The piperidine ring can interact with various molecular targets, potentially affecting signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidin-4-ol and piperidin-4-one, which share the piperidine ring structure.
Carbamate derivatives: Compounds like benzyl carbamate and ethyl carbamate, which share the carbamate functional group.
Uniqueness
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the combination of the piperidine ring, hydroxyl group, and carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-6-9-17(10-7-14)11-8-16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) |
InChI Key |
AXHIICGVTSYREH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
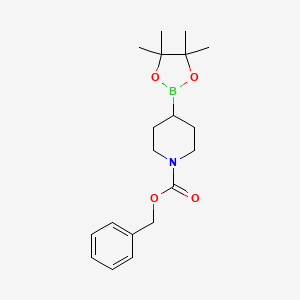
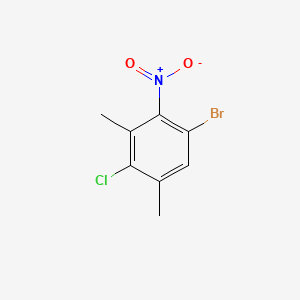
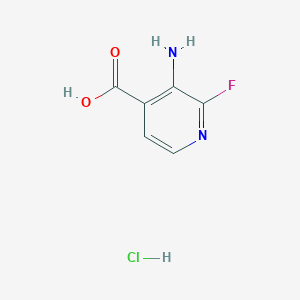
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
